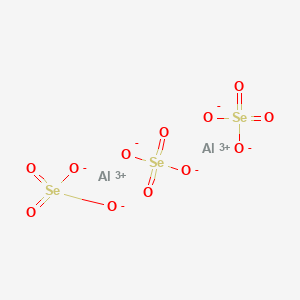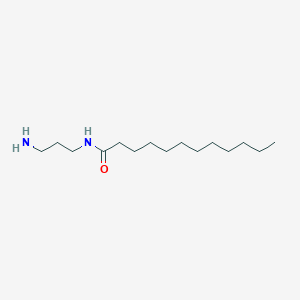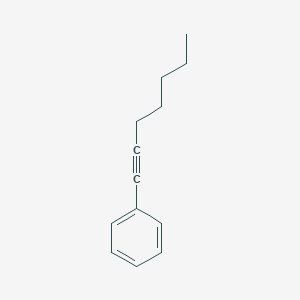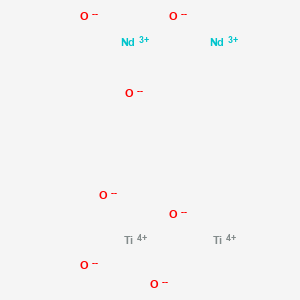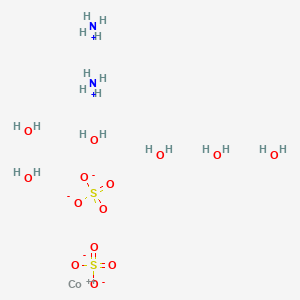
Ammonium cobalt(II) sulfate hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium cobalt(II) sulfate hexahydrate is a chemical compound with the formula (NH₄)₂Co(SO₄)₂. It is a coordination complex that contains cobalt in the +2 oxidation state. This compound is typically found in its hexahydrate form, meaning it is associated with six molecules of water. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium cobalt(II) sulfate hexahydrate can be synthesized by reacting cobalt(II) sulfate with ammonium sulfate in an aqueous solution. The reaction typically involves dissolving cobalt(II) sulfate and ammonium sulfate in water, followed by crystallization to obtain the desired compound. The reaction can be represented as follows:
CoSO4+(NH4)2SO4→(NH4)2Co(SO4)2⋅6H2O
Industrial Production Methods
In industrial settings, the production of sulfuric acid, ammonium cobalt(2+) salt (2:2:1) involves large-scale crystallization processes. The reactants are mixed in precise stoichiometric ratios, and the solution is allowed to crystallize under controlled temperature and pressure conditions. The crystals are then filtered, washed, and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium cobalt(II) sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: The cobalt(II) ion can be oxidized to cobalt(III) under certain conditions.
Reduction: The cobalt(II) ion can be reduced to cobalt metal.
Substitution: The ammonium ions can be replaced by other cations in solution.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize cobalt(II) to cobalt(III).
Reduction: Reducing agents like sodium borohydride or hydrogen gas can reduce cobalt(II) to cobalt metal.
Substitution: Various metal salts can be used to replace ammonium ions in the compound.
Major Products Formed
Oxidation: Cobalt(III) sulfate or other cobalt(III) compounds.
Reduction: Cobalt metal.
Substitution: New coordination complexes with different cations.
Applications De Recherche Scientifique
Ammonium cobalt(II) sulfate hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cobalt compounds and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cobalt’s role in biological systems, including its function in vitamin B12.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in electroplating, battery production, and as a pigment in ceramics and glass.
Mécanisme D'action
The mechanism of action of sulfuric acid, ammonium cobalt(2+) salt (2:2:1) depends on its specific application. In catalytic processes, the cobalt ion acts as a catalyst by facilitating electron transfer reactions. In biological systems, cobalt ions can interact with enzymes and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) sulfate: Similar in composition but lacks the ammonium ions.
Ammonium nickel(2+) sulfate: Contains nickel instead of cobalt.
Cobalt(II) chloride: Another cobalt(II) salt with different anions.
Uniqueness
Ammonium cobalt(II) sulfate hexahydrate is unique due to its specific combination of ammonium and cobalt ions, which imparts distinct chemical properties and reactivity compared to other cobalt salts. Its ability to form stable coordination complexes makes it valuable in various applications.
Propriétés
Numéro CAS |
13596-46-8 |
|---|---|
Formule moléculaire |
CoH8N2O8S2 |
Poids moléculaire |
287.14 g/mol |
Nom IUPAC |
diazanium;cobalt(2+);disulfate |
InChI |
InChI=1S/Co.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |
Clé InChI |
NUHXWPRATKOXDB-UHFFFAOYSA-L |
SMILES |
[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+2] |
SMILES canonique |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+2] |
| 13596-46-8 | |
Description physique |
Ruby-red solid; [Hawley] Available as the hexahydrate: dark red crystals, insoluble in water; [MSDSonline] |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



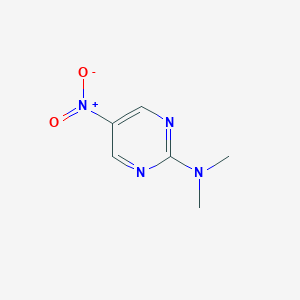
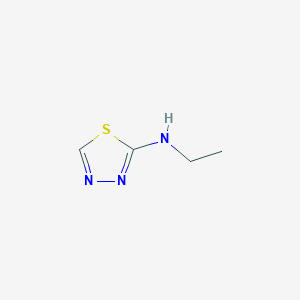
![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)
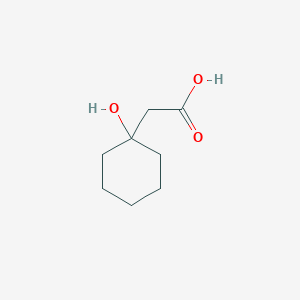



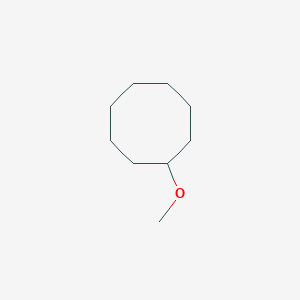
![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)
